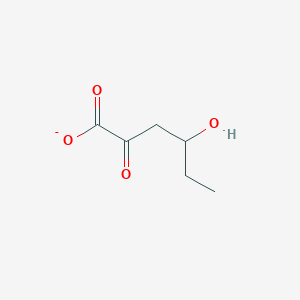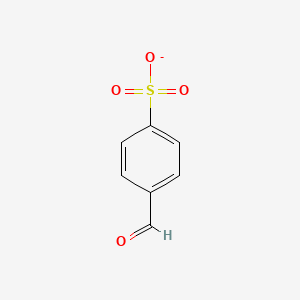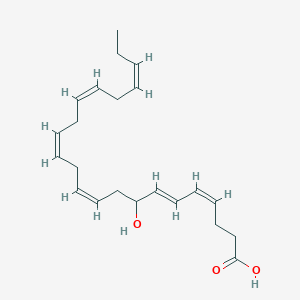
8-Hdohe
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-HDoHE is a hydroxydocosahexaenoic acid that consists of 4Z,6E,10Z,13Z,16Z,19Z-docosahexaenoic acid bearing an additional 8-hydroxy substituent. It has a role as a metabolite.
Scientific Research Applications
8OHdG as a Marker for Huntington Disease Progression
- A study by Long et al. (2012) found that leukocyte 8OHdG levels, indicative of oxidative stress and mitochondrial dysfunction, increased with proximity to HD diagnosis in patients. This suggests 8OHdG's potential as a robust clinical biomarker for HD progression (Long et al., 2012).
Controversy in Biomarker Utility
- However, Borowsky et al. (2013) argued that plasma 8OHdG levels do not serve as effective biomarkers for the state or progression of HD, highlighting the importance of rigorous methodological standards in biomarker research (Borowsky et al., 2013).
Methodological Insights for Future Biomarker Studies
- In a similar vein, another study underscored the challenges in using 8OHdG as a biomarker for HD, emphasizing the need for blinded sample analyses, independent analytical methods, and strict quality control to avoid errors that have previously hindered the accuracy of such analyses (Borowsky et al., 2012).
Oxidative DNA Damage and RNA Oxidation in Alzheimer's Disease
- Nunomura et al. (1999) provided evidence of increased RNA oxidation, marked by 8OHG, in vulnerable neurons in Alzheimer's disease (AD), suggesting a significant role for oxidative stress in AD pathology (Nunomura et al., 1999).
properties
Product Name |
8-Hdohe |
|---|---|
Molecular Formula |
C22H32O3 |
Molecular Weight |
344.5 g/mol |
IUPAC Name |
(4Z,6E,10Z,13Z,16Z,19Z)-8-hydroxydocosa-4,6,10,13,16,19-hexaenoic acid |
InChI |
InChI=1S/C22H32O3/c1-2-3-4-5-6-7-8-9-10-11-12-15-18-21(23)19-16-13-14-17-20-22(24)25/h3-4,6-7,9-10,12-16,19,21,23H,2,5,8,11,17-18,20H2,1H3,(H,24,25)/b4-3-,7-6-,10-9-,14-13-,15-12-,19-16+ |
InChI Key |
ZHBVYDMSPDDAKE-VTIZNUJUSA-N |
Isomeric SMILES |
CC/C=C\C/C=C\C/C=C\C/C=C\CC(/C=C/C=C\CCC(=O)O)O |
Canonical SMILES |
CCC=CCC=CCC=CCC=CCC(C=CC=CCCC(=O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



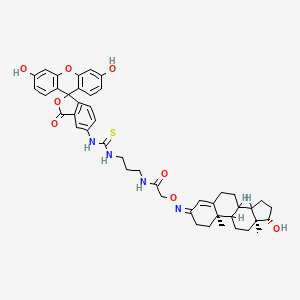
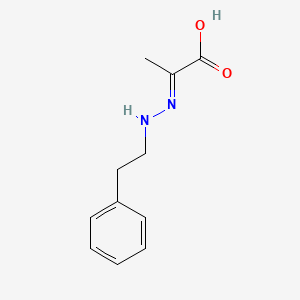
![N-[(E)-(5-morpholin-4-ylthiophen-2-yl)methylideneamino]-N-phenylaniline](/img/structure/B1245396.png)
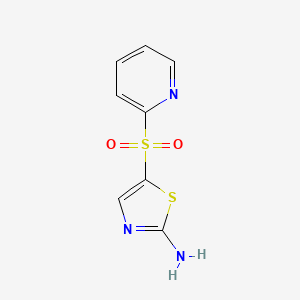
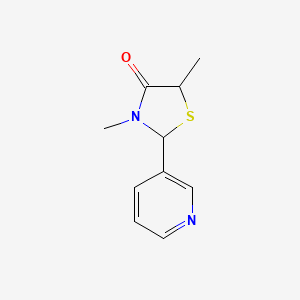
![3-(4,5-dihydro-1H-imidazol-2-yl)-3-azaspiro[5.5]undecane](/img/structure/B1245401.png)
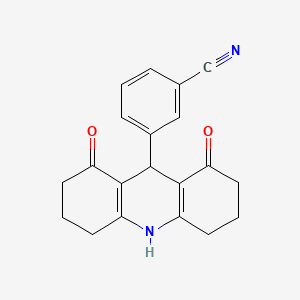
![5-{2-[1-Benzyl-2-(4-methoxymethoxy-piperidin-1-yl)-2-oxo-ethoxy]-hexanoylamino}-6-cyclohexyl-4-hydroxy-2-isopropyl-hexanoic acid (3-morpholin-4-yl-propyl)-amide](/img/structure/B1245404.png)
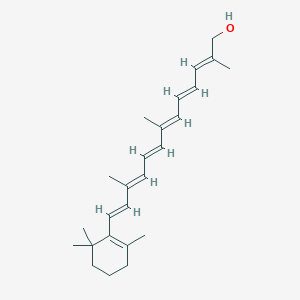
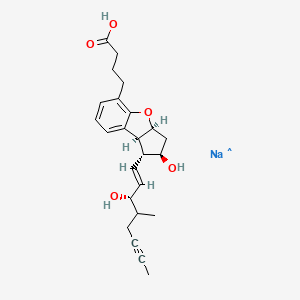
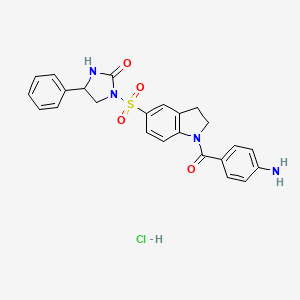
![11-[(2R,3R,4S,5S,6S)-6-carboxy-4,5-dihydroxy-3-methoxyoxan-2-yl]oxy-32-hydroxy-22,26-bis(hydroxymethyl)-32-(3-methoxy-3-oxopropyl)-2,6,10,13,14,17,18,39-octamethyl-34-oxo-27,33-dioxadecacyclo[20.19.0.02,19.05,18.06,15.09,14.023,39.026,38.028,36.031,35]hentetraconta-28(36),29,31(35)-triene-10-carboxylic acid](/img/structure/B1245415.png)
